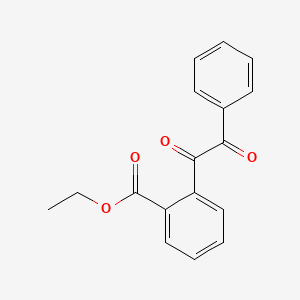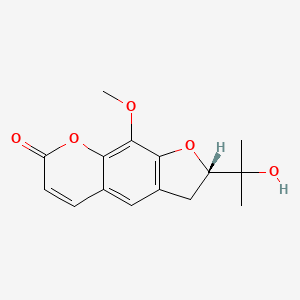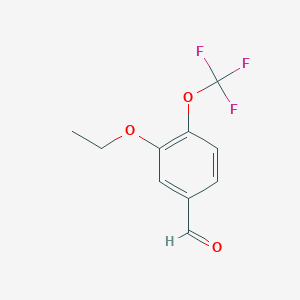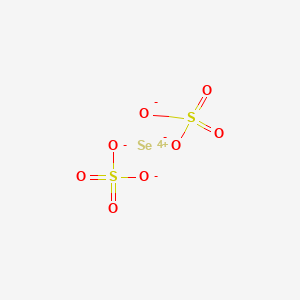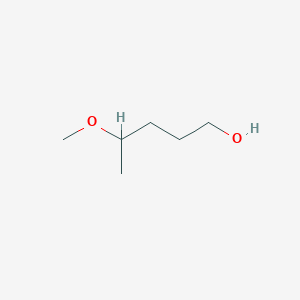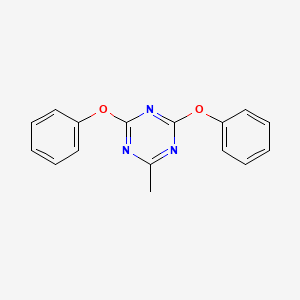
2-Methyl-4,6-diphenoxy-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-diphenoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with methyl and diphenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate phenol and methylamine derivatives. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with phenol in the presence of a base to form 2,4,6-triphenoxy-1,3,5-triazine.
Step 2: The intermediate is then treated with methylamine to replace one of the phenoxy groups with a methyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-diphenoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine compounds with altered electronic properties.
Scientific Research Applications
2-Methyl-4,6-diphenoxy-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-diphenoxy-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring’s electron-withdrawing properties enhance its ability to interact with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenoxy-1,3,5-triazine: Similar structure but with three phenoxy groups.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains a chlorine atom instead of a methyl group.
2-Amino-4,6-diphenoxy-1,3,5-triazine: Contains an amino group instead of a methyl group.
Uniqueness
2-Methyl-4,6-diphenoxy-1,3,5-triazine is unique due to the presence of both methyl and diphenoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
738-71-6 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-methyl-4,6-diphenoxy-1,3,5-triazine |
InChI |
InChI=1S/C16H13N3O2/c1-12-17-15(20-13-8-4-2-5-9-13)19-16(18-12)21-14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
CIVUCXVOJPWKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
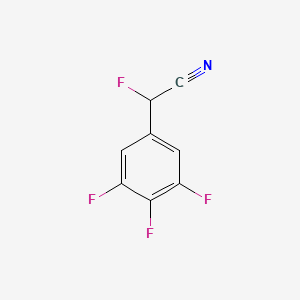
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
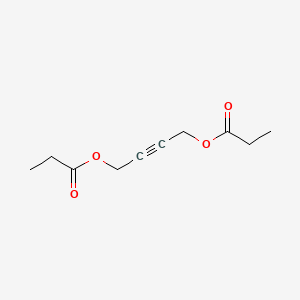
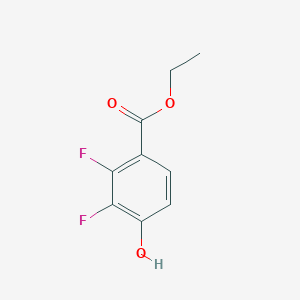
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
